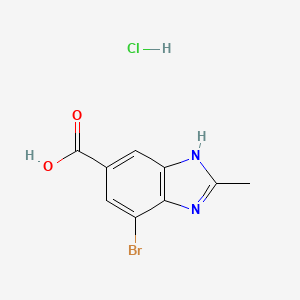

7-Bromo-2-methyl-3H-benzimidazole-5-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Bromo-2-methyl-3H-benzimidazole-5-carboxylic acid;hydrochloride” is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C10H9BrN2O2/c1-5-12-8-4-6 (10 (14)15-2)3-7 (11)9 (8)13-5/h3-4H,1-2H3, (H,12,13) . The molecular weight of the compound is 269.1 . Chemical Reactions Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis

The boiling point of “7-Bromo-2-methyl-1H-benzimidazole-5-carboxylic acid;hydrochloride” is predicted to be 543.2±35.0 °C and its density is predicted to be 1.820±0.06 g/cm3 .Scientific Research Applications

Synthesis of Antitumor Agents

Studies have demonstrated the synthesis of compounds related to benzimidazole with potential antitumor activities. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates leads to compounds with curative activity against leukemia, suggesting potential as a prodrug for cancer treatment (Stevens et al., 1984).

Development of Antimicrobial and Anthelmintic Compounds

Benzimidazole derivatives synthesized from various reactions have shown antimicrobial and anthelmintic potential. Some compounds exhibit remarkable activity against fungal strains like Candida albicans and Aspergillus niger, as well as against gram-negative bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. These findings highlight the versatility of benzimidazole compounds in developing new therapeutic agents (Dahiya & Pathak, 2007).

Role in Organic Synthesis and Chemical Reactions

Benzimidazole derivatives have been utilized in various organic syntheses and chemical reactions, serving as key intermediates or reactants. For example, studies have explored the synthesis of novel benzimidazole-containing compounds through reactions like esterification and selective aromatic halogenation, offering pathways to synthesize complex molecules with potential biological activities (Gurry et al., 2015).

Exploration of Anticancer and DNA Interaction Properties

Research has identified benzimidazole derivatives that interact with DNA and exhibit anticancer activities. These compounds have been tested against various cancer cell lines, including breast cancer, showcasing their potential as chemotherapeutic agents. The studies emphasize the importance of structural modifications at the benzimidazole core for enhancing biological activity (Shi et al., 1996).

Inhibition of Corrosion

Benzimidazole derivatives have also been studied for their corrosion inhibition properties. These compounds effectively prevent the corrosion of metals in acidic environments, making them valuable for industrial applications. The efficiency of these inhibitors is linked to their ability to adsorb onto metal surfaces, protecting them from corrosive processes (Khaled, 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

7-bromo-2-methyl-3H-benzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2.ClH/c1-4-11-7-3-5(9(13)14)2-6(10)8(7)12-4;/h2-3H,1H3,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPNBUBGQYRSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2Br)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2411300-66-6 |

Source

|

| Record name | 7-bromo-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2732539.png)

![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate](/img/structure/B2732540.png)

![methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2732543.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2732546.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732552.png)

![4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2732554.png)

![3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2732555.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)